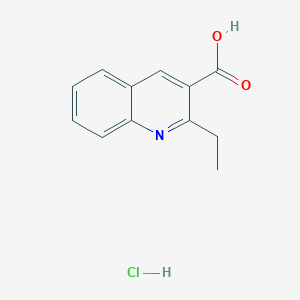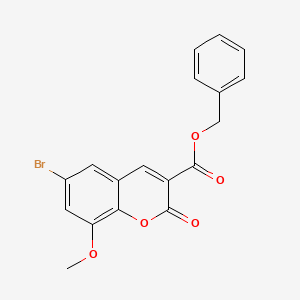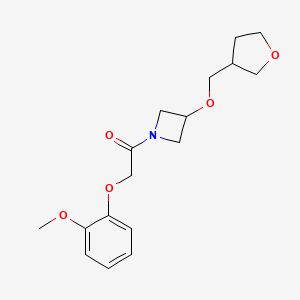
2-(2-甲氧基苯氧基)-1-(3-((四氢呋喃-3-基)甲氧基)氮杂丁烷-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one" is a structurally complex molecule that appears to be related to the azetidin-2-one class of compounds. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their role as key intermediates in the synthesis of various pharmaceutical agents. The methoxyphenoxy and tetrahydrofuran components suggest potential for interaction with biological systems, possibly as an antimicrobial or antitumor agent.
Synthesis Analysis
The synthesis of azetidin-2-ones can be complex, involving multiple steps and the formation of various isomers. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the creation of trans and cis isomers, with the structure of one isomer being investigated by X-ray diffraction . Similarly, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of potent antiproliferative compounds, with specific configurations and substituents contributing to their activity . These syntheses often require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have been used to determine the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The solid-state structure of these compounds can differ from their structure in solution, as evidenced by X-ray and NMR studies . The precise arrangement of atoms and functional groups within the molecule can significantly impact its interaction with biological targets, such as tubulin in the case of antitumor agents .
Chemical Reactions Analysis
Azetidin-2-ones can undergo various chemical transformations, which can be used to modify their structure and enhance their biological properties. For instance, the transformation of methyl α-[(2R,3R)-1-(2-hydroxy-2-methylpropionyl)-4-oxo-3-phenoxyacetamidoazetidin-2-ylthio]acetate into different derivatives has been studied, with reactions including cleavage of the β-lactam bond and rearrangements . These reactions can lead to the formation of new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy, phenoxy, and thio groups can affect these properties and, consequently, the compound's pharmacokinetic and pharmacodynamic profiles. For example, the introduction of prodrugs can enhance the solubility and bioavailability of these compounds . The antimicrobial activity of azetidin-2-ones has been evaluated, with structure-activity relationship (SAR) trends observed, indicating the importance of specific substituents for activity against various microbes .
科学研究应用
Pincer Ligand Formation from 2-Azetidinones
2-Azetidinones serve as precursors for pincer ligands, which are crucial in the formation of metal complexes with potential applications in catalysis and material science. The degradation of 2-azetidinones, such as those related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, leads to the formation of CC'N-pincer ligands. These ligands are formed through metal-promoted reactions, as observed in the interaction with hexahydride complexes, resulting in OsH2(P(i)Pr3)2(CC'N) complexes. These complexes exhibit significant quantum mechanical exchange coupling among the hydride ligands, highlighting their potential in quantum chemistry and materials science (Casarrubios et al., 2015).
Antitumor Activity
The structural framework of 2-azetidinones, closely related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, has been explored for its antitumor properties. Specifically, derivatives such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have demonstrated potent antiproliferative effects against cancer cells, including breast cancer cells. These compounds inhibit tubulin polymerization, disrupt microtubular structures, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).
Hydrogen Bonding and Thermodynamics
The methoxyphenol component of 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one contributes to the compound's ability to form strong intermolecular and intramolecular hydrogen bonds. These bonding interactions have significant implications in various scientific fields, including materials science, pharmaceuticals, and chemical synthesis. The thermodynamic properties and hydrogen bonding capabilities of methoxyphenols make them valuable for understanding chemical interactions and designing new materials and drugs (Varfolomeev et al., 2010).
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-15-4-2-3-5-16(15)23-12-17(19)18-8-14(9-18)22-11-13-6-7-21-10-13/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOPFVPVTUWMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)
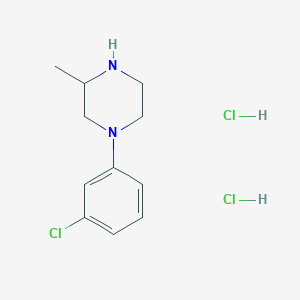
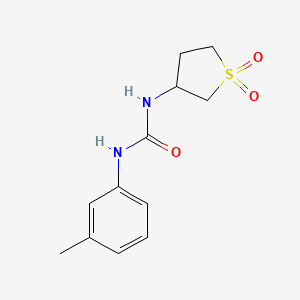
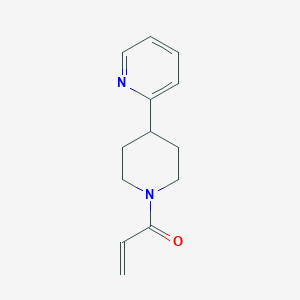
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
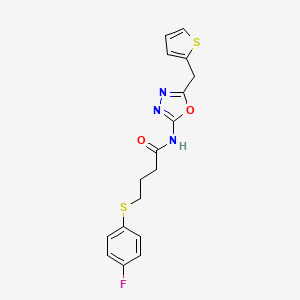
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
